

Navigating Padsevonil Research: A Technical Support Center

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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

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For researchers and drug development professionals investigating the novel antiseizure medication (ASM) candidate **Padsevonil**, this technical support center provides essential information on potential drug-drug interactions, metabolic pathways, and experimental considerations. Please note that the clinical development of **Padsevonil** was terminated in 2020 after Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Padsevonil**?

A1: Preclinical studies identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for **Padsevonil**'s metabolism, with a potential minor contribution from CYP2C19.^[1]^[2] The clearance of **Padsevonil** is primarily mediated by metabolism.^[1]^[2]

Q2: What are the known effects of **Padsevonil** on CYP enzymes?

A2: **Padsevonil** has demonstrated a mixed effect on CYP enzymes. It is a moderate, time-dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.^[1]^[2] Clinical studies showed no specific effects on CYP1A2, CYP2C9, and CYP2D6.^[1]^[2]

Q3: What are the potential drug-drug interactions with **Padsevonil** as a victim?

A3: Given that CYP3A4 is the major enzyme in **Padsevonil**'s metabolism, co-administration with strong inducers or inhibitors of CYP3A4 can alter its plasma concentrations. For instance,

DDI studies confirmed the major contribution of CYP3A4 in **Padsevonil**'s clearance with inducers like carbamazepine and oxcarbazepine, and the inhibitor erythromycin.[1]

Q4: What are the potential drug-drug interactions with **Padsevonil** as a perpetrator?

A4: As a moderate inhibitor of CYP2C19, **Padsevonil** can increase the concentration of drugs that are sensitive CYP2C19 substrates.[3] For this reason, co-administration with such substrates (e.g., omeprazole, diazepam, clobazam) was not permitted in Phase II and III trials. [3] It is also a weak inducer of CYP3A4, which could slightly decrease the concentration of CYP3A4 substrates.[1][2]

Q5: Did **Padsevonil** show interactions with other antiseizure medications?

A5: Clinical studies have shown that **Padsevonil** does not significantly affect the pharmacokinetics of valproate, lamotrigine, levetiracetam, and oxcarbazepine.[1][2]

Q6: What is the mechanism of action of **Padsevonil**?

A6: **Padsevonil** has a unique dual mechanism of action. It acts as a high-affinity binder to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and as a partial agonist at the benzodiazepine site of the GABAA receptor.[4][5][6][7]

Troubleshooting Guide for In Vitro Experiments

Issue	Potential Cause	Recommended Action
Unexpectedly high variability in Padsevonil metabolism assays.	Instability of Padsevonil in the incubation medium. Inconsistent CYP enzyme activity in liver microsome batches.	Ensure consistent pH and buffer conditions. Use freshly prepared solutions. Qualify each new batch of human liver microsomes with known substrates.
Difficulty in detecting Padsevonil's metabolites.	Low metabolic turnover. Insufficient assay sensitivity.	Increase incubation time or protein concentration. Utilize a more sensitive analytical method such as LC-MS/MS.
Inconsistent results in CYP2C19 inhibition assays.	Time-dependent inhibition of CYP2C19 by Padsevonil.	Pre-incubate Padsevonil with the enzyme system before adding the probe substrate to accurately assess the inhibitory potential.

Data on Drug-Drug Interactions

Table 1: Summary of **Padsevonil**'s Effect on Cytochrome P450 Enzymes

CYP Enzyme	Effect of Padsevonil	Clinical Probe Substrate	Observed Effect
CYP2C19	Moderate Inhibition (Time-dependent)[1][2]	Omeprazole	Increased exposure of omeprazole.[1]
CYP3A4	Weak Induction[1][2]	Oral Midazolam	Decreased exposure of midazolam.[1]
CYP1A2	No specific effect[1][2]	Caffeine	No significant change in caffeine exposure. [1]
CYP2C9	No specific effect[1][2]	S-warfarin	No significant change in S-warfarin exposure.[1]
CYP2D6	No specific effect[1][2]	Dextromethorphan	No significant change in dextromethorphan exposure.[1]

Table 2: Summary of **Padsevonil**'s Interaction with other Antiseizure Medications

Concomitant ASM	Effect of Padsevonil on ASM Pharmacokinetics
Valproate	No significant effect.[1][2]
Lamotrigine	No significant effect.[1][2]
Levetiracetam	No significant effect.[1][2]
Oxcarbazepine	No significant effect.[1][2]

Experimental Methodologies

While detailed, step-by-step internal protocols for the clinical trials of **Padsevonil** are not publicly available, the following provides an overview of the methodologies used in key studies based on published literature.

In Vitro Metabolism Studies

Objective: To identify the primary enzymes responsible for **Padsevonil** metabolism.

General Methodology:

- Incubation: **Padsevonil** is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture typically includes a NADPH-regenerating system to support CYP activity.
- CYP Isoform Identification: To identify specific CYP isoforms involved, recombinant human CYP enzymes or selective chemical inhibitors for different CYP isoforms are used in separate incubations.
- Analysis: Following incubation, the samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) to measure the depletion of the parent drug (**Padsevonil**) and the formation of its metabolites.

Clinical Drug-Drug Interaction "Cocktail" Study

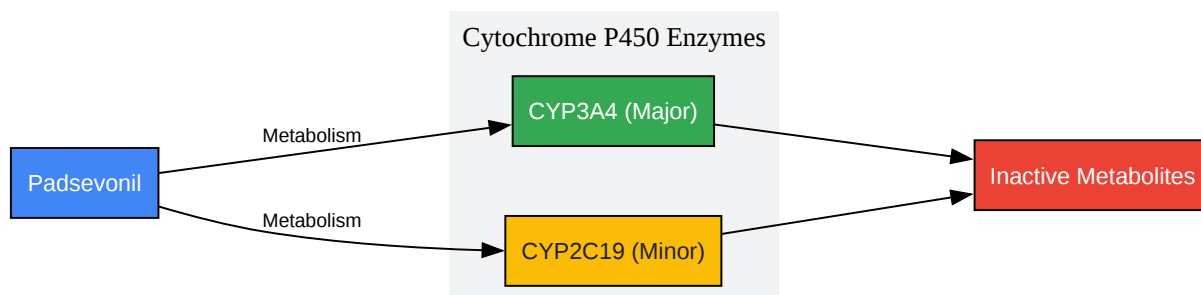
Objective: To assess the potential of **Padsevonil** to inhibit or induce various CYP enzymes in a clinical setting.

General Methodology:

- Baseline Pharmacokinetics: A cocktail of probe substrates, each metabolized by a specific CYP enzyme (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, midazolam for CYP3A4), is administered to healthy volunteers, and their pharmacokinetic profiles are determined.
- **Padsevonil** Administration: Participants receive **Padsevonil** for a specified period to reach steady-state concentrations.
- Post-**Padsevonil** Pharmacokinetics: The same cocktail of probe substrates is administered again, and their pharmacokinetic profiles are re-evaluated.
- Comparison: The pharmacokinetic parameters of the probe substrates before and after **Padsevonil** administration are compared to determine the extent of inhibition or induction of

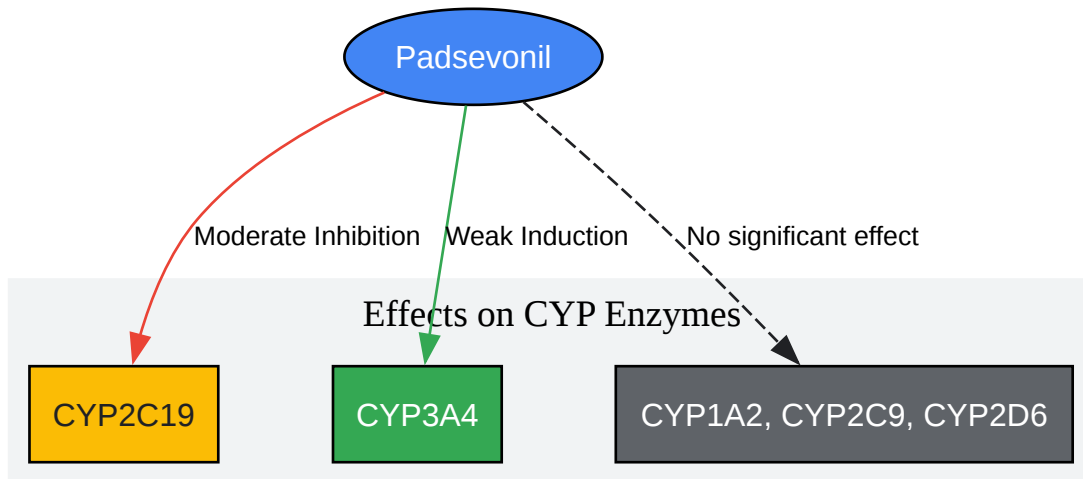
each CYP enzyme.

Visualizations



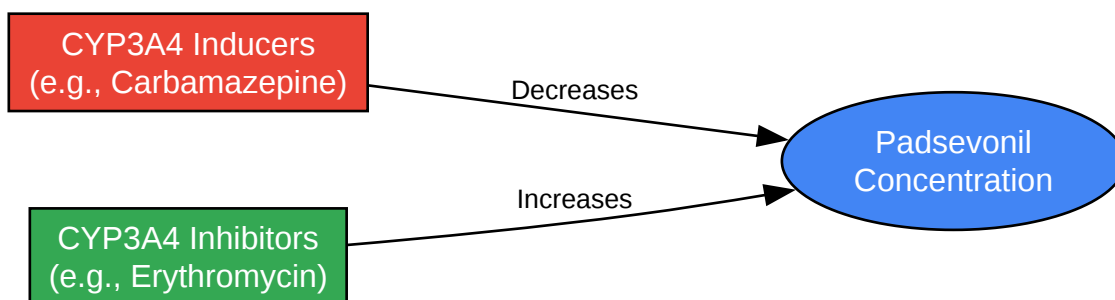
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Caption: Metabolic pathway of **Padsevonil**.



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Caption: **Padsevonil** as a perpetrator in drug-drug interactions.



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Caption: **Padsevonil** as a victim in drug-drug interactions.

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